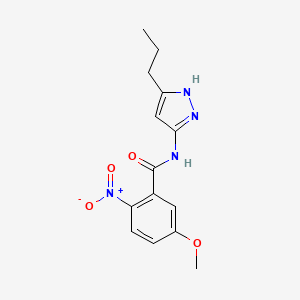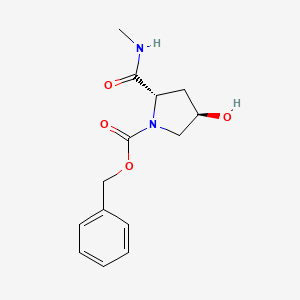
5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide involves its ability to selectively bind to zinc ions and form a fluorescent complex. This complex can then be visualized using fluorescence microscopy, allowing for the detection and imaging of intracellular zinc ions. In addition, 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors. In addition, 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide has been found to have anti-inflammatory properties, reducing inflammation in various tissues and organs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide in lab experiments is its high selectivity and sensitivity for detecting and imaging zinc ions. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation is that it can be toxic to cells at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine its efficacy and safety in vivo. Another direction for research is the development of new fluorescent probes based on the structure of 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide, which may have improved selectivity and sensitivity for detecting and imaging zinc ions. Overall, 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide has great potential for advancing scientific research in various fields.
Synthesemethoden
The synthesis method of 5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide involves the reaction of 5-propyl-1H-pyrazole-3-carboxylic acid with 5-amino-2-methoxybenzoic acid in the presence of thionyl chloride and nitric acid. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for detecting and imaging intracellular zinc ions. It has also been investigated for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-3-4-9-7-13(17-16-9)15-14(19)11-8-10(22-2)5-6-12(11)18(20)21/h5-8H,3-4H2,1-2H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQBIKCTNHBWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)NC(=O)C2=C(C=CC(=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-nitro-N-(5-propyl-1H-pyrazol-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methylamino]methyl]piperidin-1-yl]propan-2-ol](/img/structure/B7553255.png)
![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]benzoic acid](/img/structure/B7553257.png)
![1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile](/img/structure/B7553260.png)
![2-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]pyridine-3-carbonitrile](/img/structure/B7553273.png)

![5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7553281.png)


![2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)
![5-(3-Fluorophenyl)sulfonyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7553319.png)
![Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate](/img/structure/B7553320.png)
![4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B7553328.png)
![[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B7553349.png)
